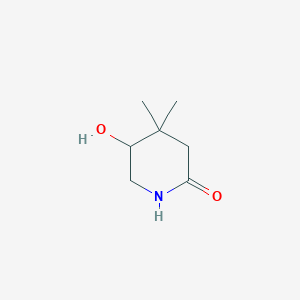
5-Hydroxy-4,4-dimethylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4,4-dimethylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 5-Hydroxy-4,4-dimethylpiperidin-2-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidines . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Hydroxy-4,4-dimethylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Hydroxy-4,4-dimethylpiperidin-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of various bioactive compounds. In medicine, it is explored for its potential therapeutic properties, including its role in drug design and development. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,4-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with various enzymes and receptors in the body, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
5-Hydroxy-4,4-dimethylpiperidin-2-one can be compared with other piperidine derivatives, such as 4,4-dimethylpiperidin-2-one and 5-hydroxy-2-piperidone. While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For instance, the presence of the hydroxy group in this compound enhances its reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-hydroxy-4,4-dimethylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-4-5(7)9/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQWNIKXFZTBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC1O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)
![3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2683961.png)
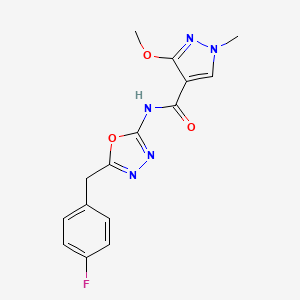
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2683964.png)
![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)
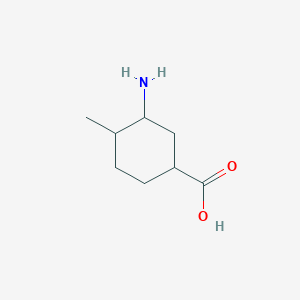

![6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2683969.png)
![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)
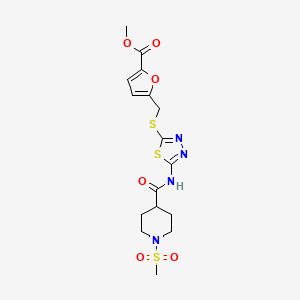
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)

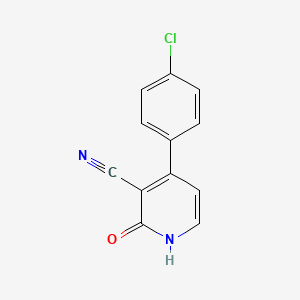
![N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2683981.png)
